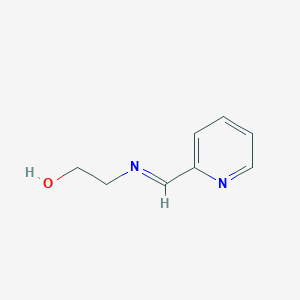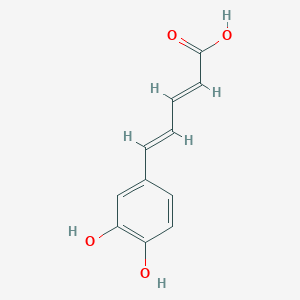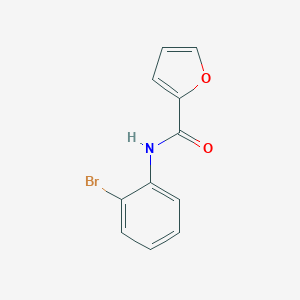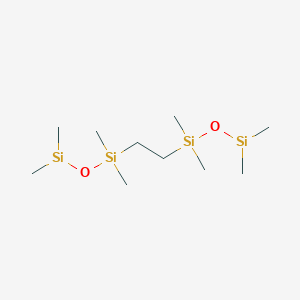
Hematoporphyrin dipentyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hematoporphyrin dipentyl ether (HDPE) is a photosensitizer that has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. It is a derivative of hematoporphyrin, a natural photosensitizer found in red blood cells. HDPE has been shown to have high phototoxicity and is activated by light at a specific wavelength.
Applications De Recherche Scientifique
Hematoporphyrin dipentyl ether has been extensively studied for its potential use in PDT for cancer treatment. PDT involves the administration of a photosensitizer followed by exposure to light at a specific wavelength, which activates the photosensitizer and generates reactive oxygen species that can kill cancer cells. Hematoporphyrin dipentyl ether has been shown to have high phototoxicity and has been used in preclinical studies for the treatment of various types of cancer, including lung, breast, and prostate cancer.
Mécanisme D'action
The mechanism of action of Hematoporphyrin dipentyl ether involves the generation of reactive oxygen species (ROS) upon exposure to light at a specific wavelength. The ROS generated can cause damage to cellular components, including DNA, proteins, and lipids, leading to cell death. Hematoporphyrin dipentyl ether has been shown to accumulate in cancer cells and has a higher phototoxicity towards cancer cells than normal cells.
Effets Biochimiques Et Physiologiques
Hematoporphyrin dipentyl ether has been shown to have minimal toxicity in the absence of light. However, upon exposure to light, Hematoporphyrin dipentyl ether can cause damage to cells and tissues. The biochemical and physiological effects of Hematoporphyrin dipentyl ether include the generation of ROS, activation of cellular signaling pathways, and induction of cell death. Hematoporphyrin dipentyl ether has also been shown to induce an immune response, which can enhance its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
Hematoporphyrin dipentyl ether has several advantages for use in lab experiments, including its high phototoxicity, specificity towards cancer cells, and ability to induce an immune response. However, there are also limitations to its use, including the need for a specific wavelength of light for activation, the potential for photobleaching, and the need for careful handling due to its toxicity upon exposure to light.
Orientations Futures
There are several future directions for the use of Hematoporphyrin dipentyl ether in cancer treatment. These include the development of new formulations of Hematoporphyrin dipentyl ether that can improve its pharmacokinetics and biodistribution, the use of Hematoporphyrin dipentyl ether in combination with other therapies, such as chemotherapy and immunotherapy, and the development of new imaging techniques to monitor the distribution and activation of Hematoporphyrin dipentyl ether in vivo. Additionally, the use of Hematoporphyrin dipentyl ether in other applications, such as antimicrobial therapy and imaging, is an area of active research.
Méthodes De Synthèse
The synthesis of Hematoporphyrin dipentyl ether involves the reaction of hematoporphyrin with pentyl chloride in the presence of a base. The resulting product is purified using column chromatography to obtain pure Hematoporphyrin dipentyl ether. The purity of Hematoporphyrin dipentyl ether is critical for its use in PDT as impurities can affect its phototoxicity.
Propriétés
Numéro CAS |
109351-24-8 |
|---|---|
Nom du produit |
Hematoporphyrin dipentyl ether |
Formule moléculaire |
C44H58N4O6 |
Poids moléculaire |
739 g/mol |
Nom IUPAC |
3-[18-(2-carboxyethyl)-3,7,12,17-tetramethyl-8,13-bis(1-pentoxyethyl)-22,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C44H58N4O6/c1-9-11-13-19-53-29(7)43-27(5)35-21-33-25(3)31(15-17-41(49)50)37(45-33)24-38-32(16-18-42(51)52)26(4)34(46-38)22-39-44(30(8)54-20-14-12-10-2)28(6)36(48-39)23-40(43)47-35/h21-24,29-30,47-48H,9-20H2,1-8H3,(H,49,50)(H,51,52) |
Clé InChI |
OTYANVOPFDTJQO-UHFFFAOYSA-N |
SMILES |
CCCCCOC(C)C1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)C(C)OCCCCC)C |
SMILES canonique |
CCCCCOC(C)C1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)C(C)OCCCCC)C |
Synonymes |
hematoporphyrin dipentyl ether HP-diamyl ethe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



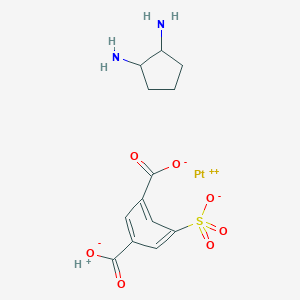
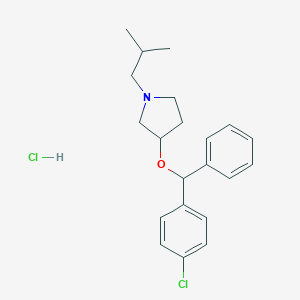
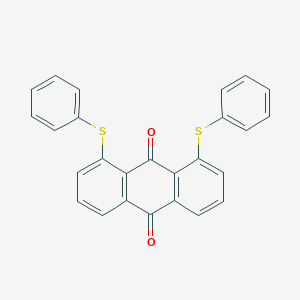
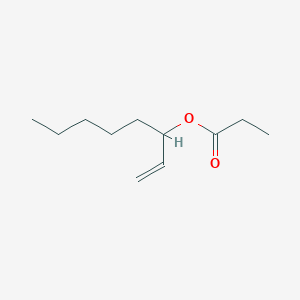
![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)
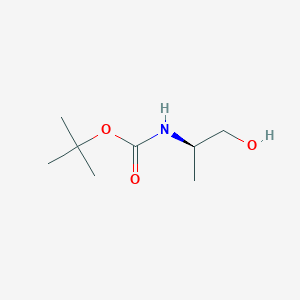
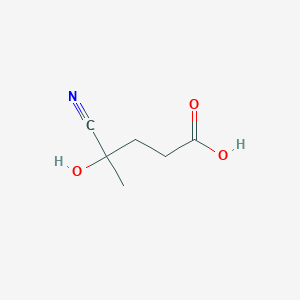
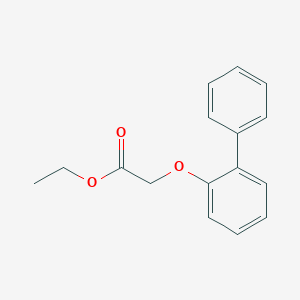
![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)
![6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B24736.png)
